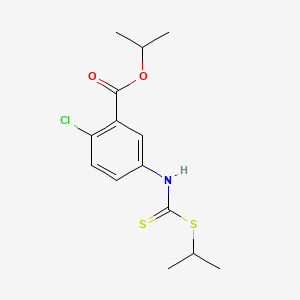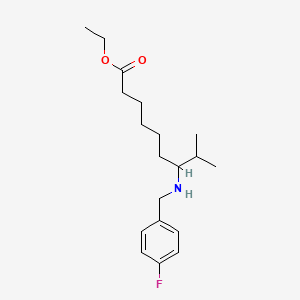
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- is a complex organic compound that belongs to the purine nucleoside family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with an ethoxycarbonyl hydroxyphosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The process generally includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
9H-Purin-6-amine, 9-(5-O-phosphonopentofuranosyl)-: This compound is similar in structure but lacks the ethoxycarbonyl group.
9H-Purin-6-amine, 9-(5-O-hydroxyphosphinyl)-beta-D-ribofuranosyl)-: Another similar compound with a different substituent on the ribofuranosyl moiety.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
104532-07-2 |
|---|---|
分子式 |
C13H18N5O8P |
分子量 |
403.28 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-2-24-13(21)27(22,23)25-3-6-8(19)9(20)12(26-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
KETWOQQXODKSAB-WOUKDFQISA-N |
異性体SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCOC(=O)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


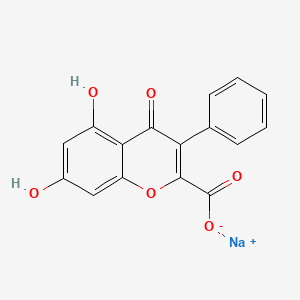
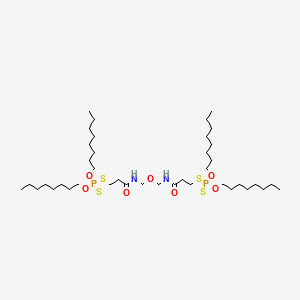
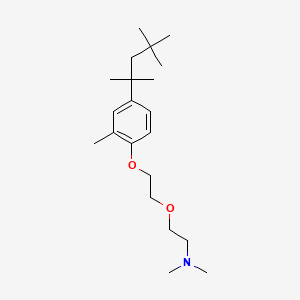
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
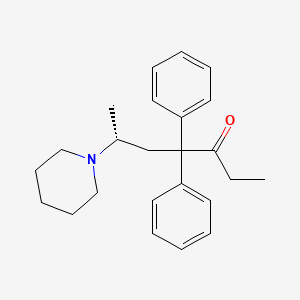
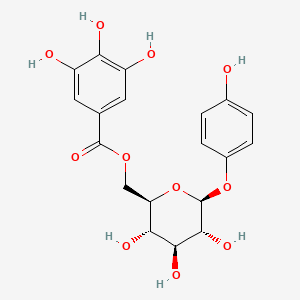
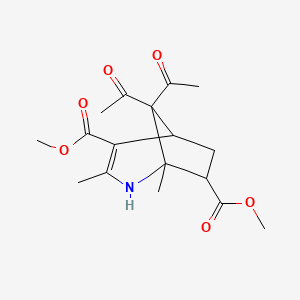
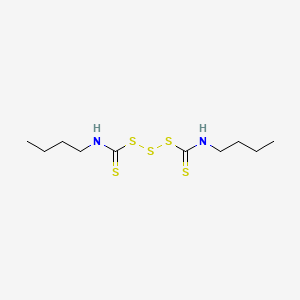

![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

